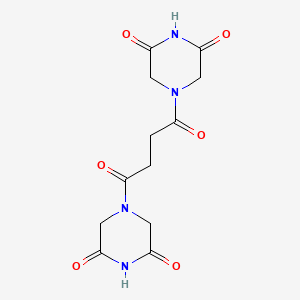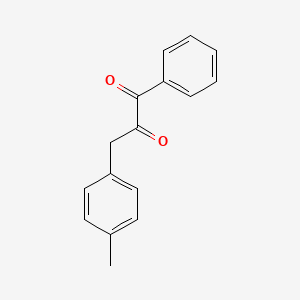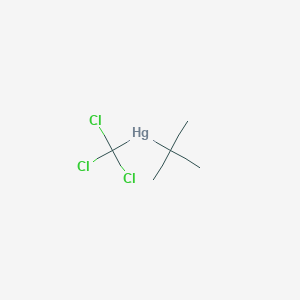
3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole is an organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole typically involves the reaction of benzyl sulfide with 1,5-diphenyl-1H-1,2,4-triazole under specific conditions. One common method is the nucleophilic substitution reaction where benzyl sulfide acts as the nucleophile, attacking the triazole ring to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole
- 2-(Benzylsulfanyl)-benzylideneimidazolones
- Thiazole-based Schiff base derivatives
Uniqueness
3-(Benzylsulfanyl)-1,5-diphenyl-1H-1,2,4-triazole is unique due to its specific structural features, such as the presence of both benzylsulfanyl and diphenyl groups.
Properties
CAS No. |
62652-41-9 |
|---|---|
Molecular Formula |
C21H17N3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-1,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H17N3S/c1-4-10-17(11-5-1)16-25-21-22-20(18-12-6-2-7-13-18)24(23-21)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
ALJMCPCEXHQAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14526396.png)

![3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol](/img/structure/B14526402.png)


![1,1'-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene)](/img/structure/B14526417.png)

![N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14526424.png)
![2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14526431.png)




